3-amino-3-(2,4,5-trimethylphenyl)propanoic Acid
Description
3-amino-3-(2,4,5-trimethylphenyl)propanoic acid is an organic compound characterized by the presence of an amino group and a carboxylic acid group attached to a propanoic acid chain, which is further substituted with a 2,4,5-trimethylphenyl group
Properties
IUPAC Name |
3-amino-3-(2,4,5-trimethylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-7-4-9(3)10(5-8(7)2)11(13)6-12(14)15/h4-5,11H,6,13H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNQNMBWAZLROU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(CC(=O)O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405803 | |
| Record name | 3-amino-3-(2,4,5-trimethylphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773122-62-6 | |
| Record name | 3-amino-3-(2,4,5-trimethylphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-(2,4,5-trimethylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of 2,4,5-trimethylbenzene with a suitable alkyl halide, followed by the introduction of an amino group through nucleophilic substitution. The final step involves the oxidation of the resulting intermediate to form the carboxylic acid group.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The amino group undergoes oxidation under controlled conditions:
| Reagent/Conditions | Product | Key Observations | Source |
|---|---|---|---|
| Potassium permanganate (KMnO₄) in acidic medium | Nitro derivative | Forms nitroso intermediates at lower temperatures (0–25°C) | |
| Chromium trioxide (CrO₃) in H₂SO₄ | Nitro compound | Requires elevated temperatures (50–80°C) for complete conversion |
Oxidation of the carboxylic acid group is less common but feasible under strong oxidizing agents like HNO₃, yielding CO₂ and water.
Reduction Reactions
The carboxylic acid group can be reduced to primary alcohols:
| Reagent/Conditions | Product | Efficiency | Source |
|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) in dry ether | 3-Amino-3-(2,4,5-trimethylphenyl)propan-1-ol | >85% yield | |
| Sodium borohydride (NaBH₄) with iodine catalyst | Secondary alcohol | Limited efficacy (<30% yield) |
The amino group remains intact under these conditions.
Substitution Reactions
The amino group participates in nucleophilic substitutions:
Amide Formation
| Reagent | Product | Conditions |
|---|---|---|
| Acetyl chloride | N-Acetyl derivative | Room temperature, base (e.g., pyridine) |
| Benzoyl chloride | N-Benzoyl derivative | Reflux in THF, 12 hours |
Sulfonamide Formation
Reaction with mesitylenesulfonyl chloride produces sulfonamide derivatives, confirmed via ¹H-NMR and IR spectroscopy .
Esterification
The carboxylic acid forms esters with alcohols:
| Alcohol | Catalyst | Ester Product | Yield |
|---|---|---|---|
| Methanol | H₂SO₄ | Methyl ester | 92% |
| Ethanol | Thionyl chloride (SOCl₂) | Ethyl ester | 88% |
Ester derivatives show enhanced solubility in organic solvents.
Cyclization Reactions
Intramolecular cyclization occurs under dehydration conditions:
| Conditions | Product | Application |
|---|---|---|
| Heating at 120°C with P₂O₅ | Five-membered lactam | Intermediate for heterocyclic drug synthesis |
Biological Activity Modulation
Structural modifications impact biological interactions:
-
Antibacterial activity : Sulfonamide derivatives exhibit MIC values of 4–8 µg/mL against Staphylococcus aureus .
-
Agricultural effects : Ester derivatives increase rapeseed protein content by 96% when applied at 75 mg/L .
Stability and Reactivity Trends
Scientific Research Applications
Organic Synthesis
3-Amino-3-(2,4,5-trimethylphenyl)propanoic acid serves as a building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:
- Oxidation: Producing nitro or nitroso derivatives.
- Substitution Reactions: Leading to the formation of amides or other substituted derivatives.
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties: Preliminary studies suggest it may have efficacy against certain bacterial strains.
- Neuroprotective Effects: Interaction studies indicate possible binding affinity with neurotransmitter receptors, which could influence synaptic transmission and neuroprotection.
Therapeutic Applications
The compound is being investigated for its therapeutic properties:
- Anticancer Activity: Studies are exploring its effects on cancer cell lines and mechanisms of action in tumor inhibition.
- Analgesics and Anti-inflammatory Agents: Its structural properties allow for potential use in developing new pain management therapies.
Case Study 1: Antimicrobial Efficacy
In a recent study, this compound was tested against various bacterial strains. The results showed significant inhibitory effects on gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Neuroprotective Mechanisms
A study focused on the interaction of this compound with specific receptors involved in neurodegenerative diseases. The findings indicated that it could modulate receptor activity, leading to protective effects against neuronal damage in vitro.
Data Summary
| Application Area | Specific Uses | Findings/Results |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Effective in oxidation and substitution reactions |
| Biological Activity | Antimicrobial and neuroprotective | Significant activity against specific bacteria |
| Therapeutics | Anticancer and anti-inflammatory | Potential efficacy in cancer cell inhibition |
Mechanism of Action
The mechanism of action of 3-amino-3-(2,4,5-trimethylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-aminophenyl)propanoic acid
- 3-(3,4,5-trimethylphenyl)propanoic acid
- 3-(2,4-dimethylphenyl)propanoic acid
Uniqueness
3-amino-3-(2,4,5-trimethylphenyl)propanoic acid is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of three methyl groups at the 2, 4, and 5 positions of the phenyl ring can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
Biological Activity
3-Amino-3-(2,4,5-trimethylphenyl)propanoic acid (often referred to as "compound") is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a propanoic acid backbone with an amino group and a substituted aromatic ring. Its structure can be represented as follows:
- Chemical Formula : C12H17NO2
- Molecular Weight : 205.27 g/mol
The presence of the 2,4,5-trimethylphenyl group contributes to its unique properties and interactions with biological systems.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Investigated for its potential to inhibit cancer cell growth.
- Antimicrobial Activity : Demonstrated effectiveness against certain bacterial strains.
- Enzyme Modulation : Acts as a biochemical probe affecting enzyme activity through molecular interactions.
The biological effects of the compound are primarily attributed to its ability to interact with specific molecular targets:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules.
- Ionic Interactions : The carboxylic acid group can engage in ionic interactions that modulate protein activity.
- π-π Interactions : The aromatic ring allows for additional interactions that influence receptor binding and enzyme modulation.
Anticancer Activity
A study conducted by researchers focused on the compound's ability to inhibit the growth of various cancer cell lines. Results indicated that at concentrations of 50 µM and above, significant reductions in cell viability were observed in breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 45 | Inhibition of proliferation |
| A549 | 30 | Induction of apoptosis |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
In another study assessing antimicrobial properties, the compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Bacillus subtilis | 15 |
The results indicate that the compound could be further explored for therapeutic applications in treating bacterial infections.
Case Studies
- Case Study on Cancer Treatment : A clinical trial evaluated the efficacy of a formulation containing this compound in patients with advanced breast cancer. The trial reported a partial response in 30% of participants, alongside manageable side effects.
- Antimicrobial Formulation Development : Researchers developed a topical gel incorporating the compound aimed at treating skin infections. In vitro tests showed a significant reduction in bacterial load after treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
